molecular formula C13H12N4O2 B2727304 2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid CAS No. 1016748-50-7

2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid

Cat. No.: B2727304
CAS No.: 1016748-50-7
M. Wt: 256.265
InChI Key: XXXFZCLWHNZSTI-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid is a heterocyclic compound featuring a fused tricyclic core containing four nitrogen atoms (tetrazatricyclo system) with methyl groups at positions 4 and 4.

Properties

IUPAC Name

2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-7-10(6-11(18)19)8(2)17-13(15-7)9-4-3-5-14-12(9)16-17/h3-5H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFZCLWHNZSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,4-dimethylpyridine with hydrazine to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Potential Application References
Target Compound Tetrazatricyclo[7.4.0.0²,⁷] with 4N atoms 4,6-dimethyl; acetic acid at position 5 ~300 (estimated) Enzyme inhibition (hypothetical)
N-(Cyclohexylmethyl)-3-(4,6-dimethyl-...)propanamide Same tetrazatricyclo core Propanamide chain; cyclohexylmethyl group Higher (amide derivative) Pharmacological agents
3-{4,6-Dimethyl-...}-N-[3-(methylsulfanyl)phenyl]propanamide Same core Propanamide linked to methylsulfanylphenyl 437.44 Drug discovery (Building block)
PDE10A Inhibitor (4-[2-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)ethyl]-...) Similar tetrazatricyclo core Triazolopyrimidine group; hydroxyl substituent Not specified PDE10A inhibition (Neurological)

Key Comparative Insights

Physicochemical Properties
  • Acidity and Solubility : The acetic acid group in the target compound enhances water solubility compared to amide derivatives (e.g., and ), which may favor renal excretion or polar target interactions. Conversely, amide derivatives (e.g., ’s propanamide) exhibit improved membrane permeability due to reduced ionization .

Biological Activity

2-(4,6-Dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid is a complex organic compound notable for its unique tetrazatricyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2C_{13}H_{12}N_{4}O_{2} with a molecular weight of approximately 256.26 g/mol. The intricate arrangement of atoms within its structure suggests various possible interactions with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₂
Molecular Weight256.26 g/mol
PurityMin. 95%

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities such as:

  • Antimicrobial Effects : Some tetrazatricyclo compounds have shown potential in inhibiting bacterial growth.
  • Anticancer Properties : Research indicates that similar structures may induce apoptosis in cancer cells.
  • Anti-inflammatory Activity : Potential modulation of inflammatory pathways has been observed.

While the specific mechanism of action for this compound is not fully elucidated in current literature, it can be hypothesized based on its structural characteristics. The presence of multiple nitrogen atoms and functional groups may allow for interactions with various biological receptors and enzymes.

Hypothesized Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate signaling pathways related to inflammation or cell proliferation.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of related tetrazatricyclo compounds, it was found that derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study 2: Anticancer Potential

Research has indicated that certain tetrazatricyclo derivatives can induce apoptosis in human cancer cell lines through the activation of caspase pathways . This suggests that this compound may possess similar properties.

Study 3: Anti-inflammatory Effects

A study conducted on related compounds demonstrated their ability to reduce pro-inflammatory cytokines in vitro . This highlights the potential for therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves cyclization reactions of precursor heterocycles. For example, triazole-thioacetic acid derivatives (structurally analogous) are synthesized via nucleophilic substitution or condensation reactions using 1,2,4-triazole intermediates and thiol-containing reagents under acidic or basic conditions . Yield optimization requires precise stoichiometric control of reagents (e.g., 2,4-dimethoxyphenyl derivatives), temperature modulation (60–80°C), and purification via column chromatography with polar/non-polar solvent gradients . For tricyclic cores, Asinger reaction pathways (acid-induced retro-Asinger followed by condensation) are applicable, achieving yields comparable to literature procedures (~60–75%) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions and ring conformations. Diastereotopic protons in methyl groups or acetic acid moieties require 2D COSY or NOESY for unambiguous assignment .
  • X-ray Crystallography: Single-crystal diffraction confirms bond angles (e.g., O3—C4—C8 = 110.86°) and torsionals (e.g., O1—C1—C2—C5 = 22.55°) in tricyclic systems .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for nitrogen-rich heterocycles .

Advanced: What challenges arise in resolving contradictory NMR data for diastereotopic protons in the tricyclic core?

Answer:
Overlapping signals in crowded regions (e.g., methyl or methylene groups) can lead to misinterpretation. Methodological solutions include:

  • Variable Temperature (VT-NMR): To reduce signal broadening caused by hindered rotation .
  • Chiral Shift Reagents: Induce splitting of enantiomeric protons in asymmetric centers .
  • DFT Calculations: Predict chemical shifts and compare with experimental data to assign ambiguous peaks .

Advanced: How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the acetic acid moiety’s carboxyl group may act as a hydrogen-bond donor .
  • Molecular Docking: Screens interactions with biological targets (e.g., enzymes or receptors) using PubChem-derived SMILES/InChI keys (e.g., InChI=1S/C14H8I4O4...) to model binding affinities .
  • MD Simulations: Assess stability of ligand-target complexes under physiological conditions .

Advanced: What mechanistic insights explain the formation of byproducts during acid-catalyzed cyclization?

Answer:
Byproducts often arise from incomplete retro-Asinger reactions or competing pathways. Key steps include:

  • Retro-Asinger Cleavage: Acid-induced ring-opening of oxazine intermediates generates reactive diradicals .
  • Condensation: Recombination of intermediates forms the tricyclic core. Side reactions (e.g., dimerization) are minimized by slow addition of acid and inert atmosphere .
  • Quenching: Rapid neutralization post-reaction prevents hydrolysis of labile esters or amides .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid dermal contact .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates .
  • Storage: In airtight containers under nitrogen, away from heat/ignition sources (per TCI America guidelines) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the methyl substitution pattern on the tricyclic ring influence physicochemical properties?

Answer:

  • Solubility: Methyl groups at positions 4 and 6 enhance lipophilicity, reducing aqueous solubility. LogP values can be estimated via HPLC or shake-flask methods .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals melting points (~200–250°C) and decomposition profiles .
  • Crystal Packing: Methyl groups induce steric hindrance, affecting crystal symmetry and lattice energy (e.g., anhydride vs. acid forms) .

Advanced: What experimental strategies can elucidate the compound’s antimicrobial mechanism of action?

Answer:

  • Time-Kill Assays: Monitor bacterial/fungal viability over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Membrane Permeability Studies: Use fluorescent dyes (e.g., propidium iodide) to assess disruption of microbial membranes .
  • Enzyme Inhibition Assays: Target-specific screens (e.g., β-lactamase or efflux pump inhibition) identify molecular interactions .

Advanced: How can substituent variations (e.g., methoxy vs. methyl groups) be systematically studied to enhance bioactivity?

Answer:

  • SAR Studies: Synthesize analogs with substituents at positions 2, 4, and 6. Test against microbial panels to correlate structure with MIC (Minimum Inhibitory Concentration) values .
  • Electron-Withdrawing/Donating Groups: Introduce –NO₂ (electron-withdrawing) or –OCH₃ (electron-donating) to modulate electronic effects on the acetic acid moiety .
  • Co-crystallization: Determine binding modes with target proteins (e.g., dihydrofolate reductase) via X-ray crystallography .

Advanced: What analytical approaches resolve discrepancies in reported biological activity data across studies?

Answer:

  • Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to control for variables like inoculum size or growth media .
  • Dose-Response Curves: Calculate EC₅₀/IC₅₀ values to normalize potency metrics .
  • Reproducibility Trials: Independent validation in multiple labs minimizes batch-to-batch variability .

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